6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
6-Methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide can be compared with similar compounds such as:
6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carbohydrazide group.
6-Methyl-2-phenyl-4-quinolinecarboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-3-6-13(7-4-11)17-10-15(18(22)21-19)14-9-12(2)5-8-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFPPBUXIJYYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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